LogP vs Non-Fluorinated Analog
Fluorination at the 2-position significantly alters the lipophilicity of the ethyl hydroxybenzoate scaffold. Ethyl 2-fluoro-3-hydroxybenzoate exhibits a calculated LogP of 1.708 [1], whereas its non-fluorinated analog, ethyl 3-hydroxybenzoate, has a reported LogP of approximately 2.46 [2]. The fluorine atom reduces overall lipophilicity by increasing polarity, a critical parameter for optimizing membrane permeability and solubility in drug discovery programs [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.708 (calculated) |
| Comparator Or Baseline | Ethyl 3-hydroxybenzoate: ~2.46 |
| Quantified Difference | Δ LogP ≈ -0.75 |
| Conditions | Calculated LogP values using standard computational methods |
Why This Matters
The ~0.75 LogP reduction indicates a shift toward a more balanced hydrophilicity-lipophilicity profile, which can directly impact bioavailability and membrane permeability in lead optimization programs.
- [1] ChemSrc. Ethyl 2-fluoro-3-hydroxybenzoate (CAS 105836-28-0) - LogP data. View Source
- [2] PubChem. Ethyl 3-hydroxybenzoate (CAS 7781-98-8) - Computed Properties. View Source
- [3] Hypha Discovery. (2022). Bioisosteres that influence metabolism. View Source
